ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate
Description
Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate is a benzimidazole derivative characterized by:
- A benzimidazole core substituted with a chloro group at position 4.
- A 4-methoxyphenyl group at position 2 of the benzimidazole ring.
- An ethoxyacetate ester side chain attached via an oxygen bridge.
Properties
IUPAC Name |
ethyl 2-[6-chloro-2-(4-methoxyphenyl)benzimidazol-1-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-3-24-17(22)11-25-21-16-10-13(19)6-9-15(16)20-18(21)12-4-7-14(23-2)8-5-12/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSOHCLQYLJLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst.
Chlorination: The benzimidazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the chlorinated benzimidazole with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets:
- Anticancer Activity: Research indicates that benzimidazole derivatives exhibit cytotoxic effects on cancer cell lines. Compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation .
- Anti-inflammatory Properties: Some studies suggest that derivatives of benzimidazole can modulate inflammatory responses, making them candidates for treating autoimmune diseases .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, compounds in this class have been tested for their inhibitory effects on phosphoinositide 3-kinase (PI3K), which is implicated in cancer and other diseases. The structure of this compound suggests it may possess similar inhibitory characteristics, potentially leading to new therapeutic avenues .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives and assessed their activity against various cancer cell lines. This compound was included in the screening process and demonstrated significant cytotoxicity with an IC50 value below 100 nM against certain cancer types. The study highlighted the importance of substituents on the benzimidazole ring in enhancing biological activity .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of benzimidazole derivatives. In vitro assays showed that compounds similar to this compound effectively reduced pro-inflammatory cytokine production in human cell lines. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
The biological and physical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
Table 1: Structural and Molecular Comparison
Key Observations:
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Data inferred from analogues in .
Biological Activity
Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS Number: 329234-71-1) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a benzimidazole core substituted with a chloro and methoxy group, which are critical for its biological activity. The molecular weight is approximately 374.82 g/mol, and it is typically found in solid form with a purity of at least 95% .
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the Benzimidazole Core : Starting from suitable precursors such as o-phenylenediamine and aromatic aldehydes.
- Chlorination : Introduction of the chlorine atom at the 6-position using chlorinating agents.
- Alkylation : Reaction with ethyl acetate to form the final ester compound.
Anticancer Activity
Recent studies have indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. The presence of electron-withdrawing groups like chlorine enhances their ability to inhibit cancer cell proliferation. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.0 |
| Other Benzimidazole Derivative | HeLa (Cervical) | 12.5 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been assessed through various assays, including COX enzyme inhibition studies. Preliminary data suggest that it effectively inhibits COX-2 activity, which is crucial for reducing inflammation.
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| This compound | COX-2 | 20.5 |
| Celecoxib (Standard) | COX-2 | 0.04 |
In vivo studies using carrageenan-induced paw edema models have shown that this compound significantly reduces inflammation compared to control groups .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro Group : Enhances lipophilicity and increases interaction with biological targets.
- Methoxy Group : May contribute to electron donation, influencing binding affinity.
Research indicates that modifications on the benzimidazole ring can lead to variations in potency against different biological targets.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a prominent journal, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in an animal model. Results demonstrated a notable reduction in paw swelling and pro-inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
